Cas no 1805504-26-0 (3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride)

3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride
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- Inchi: 1S/C8H5BrClNO3S/c9-8-2-6(15(10,13)14)1-5(3-11)7(8)4-12/h1-2,12H,4H2
- InChI Key: ZRNARKGVTKYTCF-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C#N)=C1CO)S(=O)(=O)Cl
Computed Properties
- Exact Mass: 308.88620 g/mol
- Monoisotopic Mass: 308.88620 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 371
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 86.5
- XLogP3: 1.5
- Molecular Weight: 310.55
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014001039-250mg |
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride |
1805504-26-0 | 97% | 250mg |
494.40 USD | 2021-06-22 | |
Alichem | A014001039-500mg |
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride |
1805504-26-0 | 97% | 500mg |
798.70 USD | 2021-06-22 | |
Alichem | A014001039-1g |
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride |
1805504-26-0 | 97% | 1g |
1,445.30 USD | 2021-06-22 |
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
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Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846
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Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
Additional information on 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride
Research Briefing on 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride (CAS: 1805504-26-0) and Its Applications in Chemical Biology and Pharmaceutical Research
3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride (CAS: 1805504-26-0) is a specialized chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This sulfonyl chloride derivative serves as a critical intermediate in the synthesis of various bioactive molecules, including enzyme inhibitors, fluorescent probes, and targeted drug delivery systems. Recent studies have highlighted its role in the development of novel therapeutic agents and diagnostic tools, making it a compound of considerable interest to researchers in the field.
The compound's unique chemical structure, featuring a bromo substituent, a hydroxymethyl group, and a cyano group on the benzene ring, allows for diverse functionalization. This versatility enables researchers to tailor the compound for specific applications, such as covalent protein labeling, activity-based protein profiling (ABPP), and the development of small-molecule inhibitors. Recent publications have demonstrated its utility in targeting cysteine residues in proteins, a strategy that has been exploited in the design of covalent inhibitors for kinases and other disease-relevant enzymes.
One of the most notable advancements involving 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride is its application in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit E3 ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system. The sulfonyl chloride moiety of this compound has been utilized to covalently link it to target proteins, enhancing the efficiency and specificity of PROTAC-mediated degradation. This approach has shown promise in targeting previously "undruggable" proteins, opening new avenues for therapeutic intervention.
In addition to its role in PROTAC development, 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride has been employed in the synthesis of fluorescent probes for imaging applications. The compound's ability to react selectively with thiol groups in proteins makes it an ideal candidate for labeling and tracking cellular processes. Recent studies have leveraged this property to develop probes for real-time monitoring of enzyme activity and protein-protein interactions, providing valuable insights into cellular dynamics and disease mechanisms.
Despite its promising applications, challenges remain in the synthesis and handling of 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride. The compound's reactivity and sensitivity to moisture necessitate careful handling under inert conditions. Recent research has focused on optimizing synthetic protocols to improve yield and purity, as well as developing stable derivatives for broader applications. Advances in these areas are expected to further enhance the compound's utility in chemical biology and pharmaceutical research.
In conclusion, 3-Bromo-4-hydroxymethyl-5-cyanobenzenesulfonyl chloride (CAS: 1805504-26-0) represents a valuable tool in the toolkit of chemical biologists and pharmaceutical researchers. Its unique chemical properties and versatile applications continue to drive innovation in drug discovery, diagnostic development, and fundamental biological research. As synthetic methodologies and applications evolve, this compound is poised to play an increasingly important role in addressing unmet medical needs and advancing our understanding of complex biological systems.
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